N-cyclopropyl-2-{[2-(difluoromethoxy)phenyl]carbonyl}hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by the presence of a cyclopropyl group, a difluoromethoxybenzoyl moiety, and a hydrazinecarbothioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Difluoromethoxybenzoyl Moiety:
Formation of the Hydrazinecarbothioamide Structure: The final step involves the formation of the hydrazinecarbothioamide structure, which can be synthesized through the reaction of hydrazine derivatives with isothiocyanates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxybenzoyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Cyclopropyl-2-[2-(trifluoromethoxy)benzoyl]-1-hydrazinecarbothioamide
- N~1~-Cyclopropyl-2-[2-(methoxy)benzoyl]-1-hydrazinecarbothioamide
Uniqueness
N~1~-CYCLOPROPYL-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13F2N3O2S |
---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[2-(difluoromethoxy)benzoyl]amino]thiourea |
InChI |
InChI=1S/C12H13F2N3O2S/c13-11(14)19-9-4-2-1-3-8(9)10(18)16-17-12(20)15-7-5-6-7/h1-4,7,11H,5-6H2,(H,16,18)(H2,15,17,20) |
InChI Key |
OFHOAHIRWIKBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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